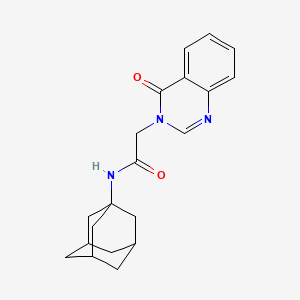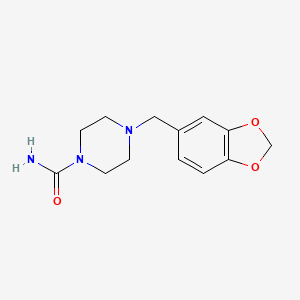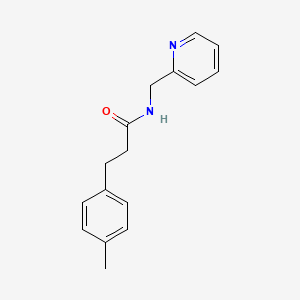
N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as MPPI, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. MPPI belongs to the class of piperazine derivatives and is known to have a wide range of pharmacological effects.
Mecanismo De Acción
The exact mechanism of action of N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is not fully understood. However, it is known to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition. N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been shown to have antioxidant and anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a well-characterized compound that is readily available. It has also been extensively studied for its pharmacological effects, making it a useful tool for investigating the mechanisms of action of various drugs. However, there are also some limitations to using N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in lab experiments. It has a relatively short half-life, which may limit its usefulness in certain experiments. In addition, its effects may vary depending on the animal model used, which may limit its generalizability to humans.
Direcciones Futuras
There are several future directions for research on N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. One potential area of research is the development of new derivatives of N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide with improved pharmacological properties. Another area of research is the investigation of the mechanisms of action of N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide and its potential use in the treatment of various diseases. In addition, further studies are needed to determine the safety and efficacy of N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in humans. Finally, the potential use of N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in combination with other drugs for the treatment of various diseases should be investigated.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and Parkinson's disease. In addition, N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to have anti-inflammatory and antioxidant effects, which may be useful in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-14-5-4-6-15(13-14)19-17(22)21-11-9-20(10-12-21)16-7-2-3-8-18-16/h2-8,13H,9-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFWNJGIVUDBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4440537.png)
![N-(2-ethoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4440544.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4440551.png)
![1-[(dimethylamino)sulfonyl]-N-2-naphthyl-4-piperidinecarboxamide](/img/structure/B4440558.png)
![N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440566.png)

![7-methyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4440578.png)
![N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4440588.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methylphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B4440589.png)
![N-(3,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440593.png)

![2-[(5-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4440614.png)

![6-fluoro-2-methyl-3-[(3-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B4440626.png)